Ethyl 2-methylbenzoate structural formula and properties
Ethyl 2-methylbenzoate structural formula and properties
An In-depth Technical Guide to Ethyl 2-Methylbenzoate (B1238997)
Introduction
Ethyl 2-methylbenzoate, also known as ethyl o-toluate, is an aromatic ester with the chemical formula C₁₀H₁₂O₂.[1][2] It is a significant compound in organic chemistry, primarily serving as a versatile building block and intermediate in the synthesis of more complex molecules.[3] This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, reactivity, and analytical methods, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
Ethyl 2-methylbenzoate is a derivative of benzoic acid, where the carboxylic acid proton is replaced by an ethyl group, and a methyl group is substituted at the ortho (position 2) of the benzene (B151609) ring.
Structural Formula:
(A 2D representation of Ethyl 2-methylbenzoate)
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 87-24-1 | [1][2][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][5][6] |
| Molecular Weight | 164.20 g/mol | [1][4][6] |
| IUPAC Name | ethyl 2-methylbenzoate | [1] |
| Synonyms | Ethyl o-toluate, o-Toluic acid ethyl ester, Ethyl o-methylbenzoate | [1][2] |
| InChI | InChI=1S/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | [1][7] |
| InChIKey | SOUAXOGPALPTTC-UHFFFAOYSA-N | [1][5][7] |
| SMILES | CCOC(=O)C1=CC=CC=C1C |[1] |
Physicochemical Properties
Ethyl 2-methylbenzoate is a liquid at room temperature.[5] Its physical and chemical properties are summarized below.
Table 2: Physicochemical Properties
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Boiling Point | 220-221 °C | 731 mmHg | [4][8] |
| Density | 1.032 g/mL | 25 °C | [8] |
| 1.035 - 1.037 g/mL | 20 °C | [9] | |
| Refractive Index (n20/D) | 1.507 | 20 °C | [8] |
| 1.5070 - 1.5090 | 20 °C | [9] | |
| Flash Point | 91.67 °C | (TCC) | [9] |
| LogP | 2.85 | [10] |
| Melting Point | Not available | |[4] |
Synthesis and Reactivity
Synthesis
The most prevalent industrial method for synthesizing ethyl 2-methylbenzoate is the Fischer-Speier esterification.[3] This involves an acid-catalyzed reaction between 2-methylbenzoic acid and ethanol (B145695).[3] To drive the reaction to completion, an excess of ethanol is often used, or the water produced is removed from the reaction mixture.[3] Transesterification, the process of converting one ester to another by reacting it with an alcohol, is also a viable synthetic route.[3]
Chemical Reactivity
Ethyl 2-methylbenzoate participates in a variety of chemical reactions, making it a valuable intermediate.
-
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to 2-methylbenzoic acid and ethanol.[3]
-
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group to a primary alcohol (2-methylbenzyl alcohol).[3]
-
Electrophilic Aromatic Substitution: The aromatic ring is susceptible to electrophilic substitution reactions like nitration and halogenation.[3]
-
Side-Chain Bromination: The benzylic methyl group can be brominated using N-bromosuccinimide (NBS), yielding ethyl 2-(bromomethyl)benzoate.[3][11] This derivative is a key intermediate for further functionalization.
Experimental Protocols
Synthesis of Ethyl 2-(bromomethyl)benzoate via Side-Chain Bromination[11]
This protocol details the bromination of the methyl group using N-bromosuccinimide (NBS).
-
Preparation: Prepare a mixture of N-bromosuccinimide (NBS) (44.5 g, 0.25 mole) and a catalytic amount of benzoyl peroxide (100 mg) in carbon tetrachloride (200 mL).
-
Reaction: Cool the mixture to 0°C. Add a solution of ethyl 2-methylbenzoate (41.2 g, 0.25 mole) in carbon tetrachloride (200 mL) dropwise to the stirring NBS mixture.
-
Reflux: After the addition is complete, heat the mixture at reflux for 3.5 hours under a nitrogen atmosphere.
-
Workup: Allow the reaction to cool to room temperature overnight. The precipitated succinimide (B58015) is removed by filtration, and the filter cake is washed with carbon tetrachloride.
-
Extraction: The combined organic filtrates are washed successively with 2 N NaOH (100 mL) and water (2 x 100 mL).
-
Isolation: Dry the organic solution over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to yield the product as an oil. The crude product can be used in subsequent steps without further purification.
Analytical Method: High-Performance Liquid Chromatography (HPLC)[10]
Ethyl 2-methylbenzoate can be analyzed using a reverse-phase (RP) HPLC method.
-
Column: Newcrom R1 or Newcrom C18.[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[10]
-
Detection: UV detection is typically suitable for aromatic compounds.
-
Note: For applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with a volatile acid like formic acid.[10] This scalable method is also suitable for preparative separation to isolate impurities.[10]
Spectroscopic Data
The structure of ethyl 2-methylbenzoate is confirmed by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra provide detailed information about the proton and carbon environments in the molecule.[1][7]
-
Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the C=O stretch of the ester and vibrations associated with the aromatic ring.[1][12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[2][12]
Applications in Research and Drug Development
The primary significance of ethyl 2-methylbenzoate in contemporary research lies in its function as an intermediate for organic synthesis.[3] Its chemical structure, featuring an ester, a methyl group, and an aromatic ring, allows for diverse transformations. The ability to selectively functionalize either the ring, the ester, or the methyl group makes it a valuable precursor for creating a wide range of more complex chemical structures, which is a fundamental activity in drug discovery and materials science.
Safety Information
While detailed toxicological data is not extensively covered in the provided search results, standard laboratory safety precautions should be observed when handling ethyl 2-methylbenzoate. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. The compound has a GHS classification of "Danger".[1]
References
- 1. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl o-methylbenzoate [webbook.nist.gov]
- 3. Ethyl 2-methylbenzoate | 87-24-1 | Benchchem [benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. ETHYL 2-METHYLBENZOATE | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. Ethyl 2-methylbenzoate(87-24-1) 1H NMR [m.chemicalbook.com]
- 8. Ethyl 2-methylbenzoate | 87-24-1 [chemicalbook.com]
- 9. thegoodscentscompany.com [thegoodscentscompany.com]
- 10. Ethyl 2-methylbenzoate | SIELC Technologies [sielc.com]
- 11. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 12. Ethyl o-methylbenzoate [webbook.nist.gov]
